

Interpreting 1D and 2D NMR Data of Samioside: An Application Note

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Compound of Interest

Compound Name: Samioside

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For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide to the interpretation of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) data for the phenylethanoid glycoside, **Samioside**. The protocols and data analysis techniques outlined herein are essential for the structural elucidation and characterization of **Samioside** and related natural products, which are of growing interest in drug discovery due to their biological activities.

Introduction to Samioside

Samioside is a phenylethanoid glycoside first isolated from *Phlomis samia*. Its chemical structure has been identified as 1-O-3,4-(dihydroxyphenyl)ethyl- β -D-apiofuranosyl-(1 \rightarrow 4)- α -L-rhamnopyranosyl-(1 \rightarrow 3)-4-O-caffeoyl- β -D-glucopyranoside[1][2]. **Samioside** has demonstrated notable free-radical scavenging and antimicrobial properties, making it a compound of interest for further investigation[1][2]. The definitive structural confirmation of this complex molecule relies heavily on a comprehensive analysis of its 1D and 2D NMR spectra.

Data Presentation

The complete ^1H and ^{13}C NMR spectral data for **Samioside** are summarized in the tables below. The assignments are based on data reported in the literature and analysis of 2D correlation spectra.

Table 1: ^1H NMR Spectroscopic Data for **Samioside** (in CD_3OD)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Aglycon			
α	3.75	m	
β	2.80	t	7.0
2	6.68	d	2.0
5	6.70	d	8.0
6	6.55	dd	8.0, 2.0
Glucose			
1'	4.38	d	7.8
2'	3.85	m	
3'	3.95	m	
4'	4.90	t	9.5
5'	3.65	m	
6'a	3.70	m	
6'b	3.50	m	
Rhamnose			
1''	5.15	br s	
2''	3.98	m	
3''	3.78	m	
4''	3.55	m	
5''	3.60	m	
6''	1.25	d	6.2
Apiose			
1'''	5.20	d	2.5

2'''	4.10	d	2.5
3'''	3.80	s	
4'''a	3.90	d	9.5
4'''b	3.68	d	9.5
Caffeoyl Moiety			
2''''	7.05	d	2.0
5''''	6.78	d	8.2
6''''	6.95	dd	8.2, 2.0
7'''' (α')	6.30	d	15.9
8'''' (β')	7.60	d	15.9

Table 2: ¹³C NMR Spectroscopic Data for **Samioside** (in CD₃OD)

Position	Chemical Shift (δ) ppm
Aglycon	
α	71.8
β	36.5
1	131.5
2	116.5
3	146.0
4	144.5
5	117.2
6	121.5
Glucose	
1'	104.5
2'	75.0
3'	82.0
4'	71.5
5'	75.5
6'	62.5
Rhamnose	
1"	102.0
2"	72.5
3"	72.0
4"	79.0
5"	70.0
6"	18.5

Apiose	
1'''	111.0
2'''	78.0
3'''	80.5
4'''	75.0
5'''	65.0
Caffeoyl Moiety	
1''''	127.8
2''''	115.2
3''''	146.8
4''''	149.5
5''''	116.3
6''''	123.0
7'''' (α')	114.5
8'''' (β')	148.0
9'''' (C=O)	168.5

Experimental Protocols

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments is required for the complete structural assignment of **Samioside**.

1.1. Sample Preparation:

- Dissolve 5-10 mg of purified **Samioside** in 0.5 mL of deuterated methanol (CD₃OD).
- Transfer the solution to a 5 mm NMR tube.

1.2. 1D NMR Spectroscopy:

- ^1H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all protons.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
- DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH , CH_2 and CH_3 groups.

1.3. 2D NMR Spectroscopy:

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton (^1H - ^1H) spin-spin couplings, revealing adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (^1JCH).
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ^2JCH and ^3JCH), which is crucial for connecting different structural fragments.

Biological Activity Assays

2.1. DPPH Radical Scavenging Activity:

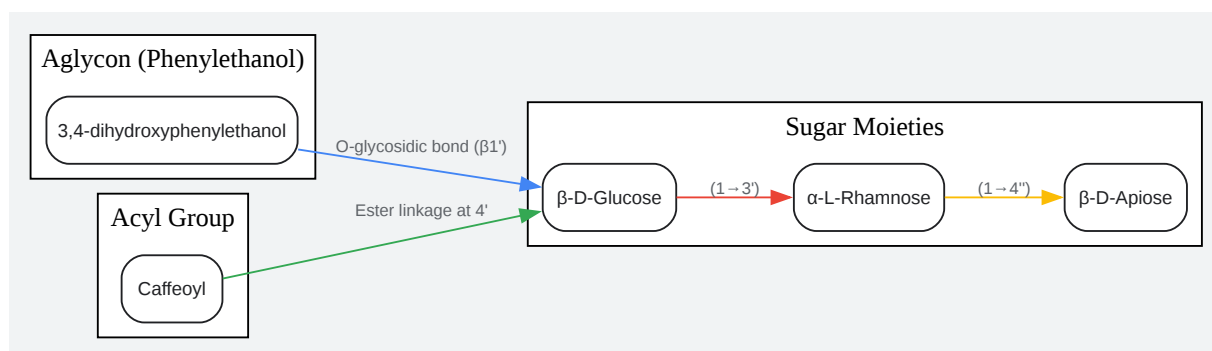
- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Prepare a series of dilutions of **Samioside** in methanol.
- Mix the **Samioside** solutions with the DPPH solution in a 96-well plate.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity.

2.2. Antimicrobial Susceptibility Testing (Disk Diffusion Method):

- Prepare a standardized inoculum of the test microorganism.
- Spread the inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).
- Impregnate sterile paper disks with a known concentration of **Samioside**.
- Place the disks onto the inoculated agar surface.
- Incubate the plates under appropriate conditions for the test microorganism.
- Measure the diameter of the zone of inhibition around each disk.

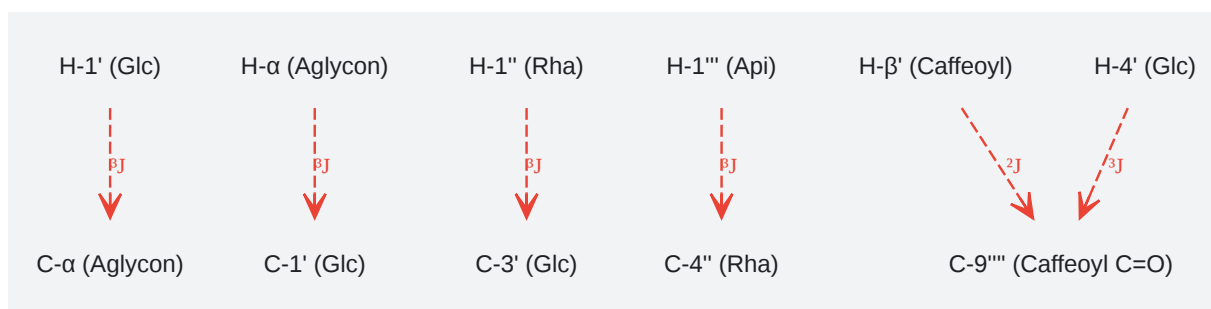
Visualization of NMR Correlations and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key structural correlations and experimental workflows.



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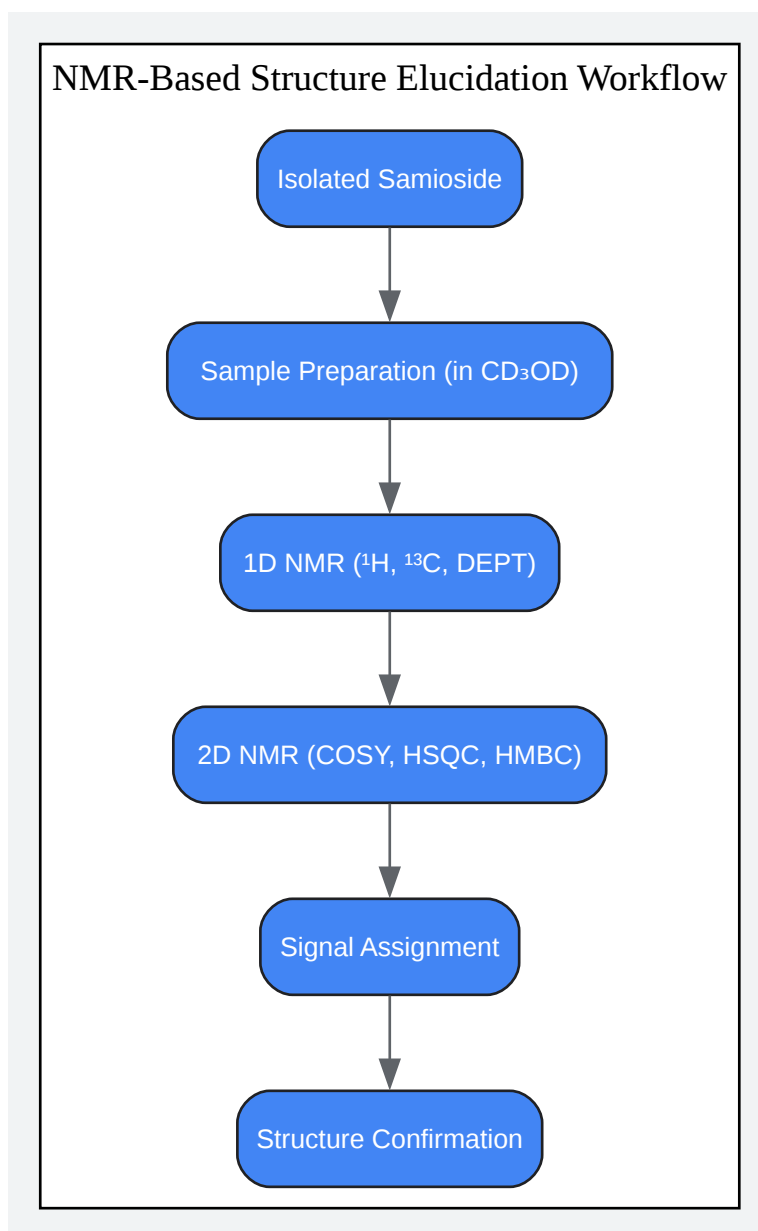
Caption: Chemical structure of **Samioside** showing the connectivity of its constituent moieties.



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Caption: Key HMBC correlations confirming the linkages within **Samioside**.

Caption: Major ^1H - ^1H COSY correlations observed in **Samioside**.



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Caption: A typical workflow for the structural elucidation of **Samioside** using NMR spectroscopy.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy is indispensable for the unambiguous structural determination of complex natural products like **Samioside**. The data and protocols presented in this application note provide a framework for researchers to

confidently identify and characterize **Samioside**, facilitating further investigation into its promising biological activities for potential therapeutic applications.

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References

- 1. Samioside, a new phenylethanoid glycoside with free-radical scavenging and antimicrobial activities from *Phlomis samia* - PubMed [pubmed.ncbi.nlm.nih.gov]
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